molecular formula C6H15ClN2O2 B1522975 2-[(2-Methoxyethyl)amino]propanamide hydrochloride CAS No. 1258639-32-5

2-[(2-Methoxyethyl)amino]propanamide hydrochloride

Cat. No.: B1522975
CAS No.: 1258639-32-5
M. Wt: 182.65 g/mol
InChI Key: UMPFPOKWRIDNPV-UHFFFAOYSA-N
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Description

2-[(2-Methoxyethyl)amino]propanamide hydrochloride is a chemical compound of significant interest in medicinal chemistry and pharmaceutical research. Its structure, featuring a propanamide core with a 2-methoxyethylamino side chain, makes it a valuable building block for the development of novel therapeutic agents. Research indicates that the 2-methoxyethyl (2'-O-MOE) modification is a key strategy in the design of advanced antisense oligonucleotides, as it confers nuclease resistance and favorably alters pharmacokinetic properties, leading to enhanced tissue distribution and stability . This compound serves as a critical precursor or intermediate in the synthesis of multifunctional ligands, an approach gaining traction for complex neurological conditions. The methoxyethyl group is a recognized pharmacophore in the design of molecules that target multiple pathways simultaneously . Furthermore, its application extends to the exploration of GABA transporter inhibitors, positioning it as a potential candidate for investigative therapies in areas such as cognitive disorders . The primary research value of this compound lies in its versatility for structure-activity relationship (SAR) studies, allowing scientists to refine the biological activity, selectivity, and metabolic stability of lead compounds in early-stage drug discovery.

Properties

IUPAC Name

2-(2-methoxyethylamino)propanamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14N2O2.ClH/c1-5(6(7)9)8-3-4-10-2;/h5,8H,3-4H2,1-2H3,(H2,7,9);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMPFPOKWRIDNPV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N)NCCOC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H15ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-[(2-Methoxyethyl)amino]propanamide hydrochloride, with the CAS number 1258639-32-5, is a compound that has garnered attention for its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C5H12ClN2O2
  • Molecular Weight : 165.61 g/mol
  • Structure : The compound features a propanamide backbone with a methoxyethyl amino substituent, which may influence its interaction with biological targets.

The biological activity of this compound primarily involves its interaction with neurotransmitter systems. It has been studied for its potential effects on GABA transporters, which are critical in regulating neurotransmission in the central nervous system.

  • GABA Transport Inhibition : Research indicates that compounds similar to this compound can inhibit GABA uptake, thus potentially increasing GABAergic activity in the brain, which may contribute to antinociceptive effects in neuropathic pain models .

Antinociceptive Effects

In various studies, compounds related to this compound have demonstrated significant antinociceptive properties in rodent models of neuropathic pain. These effects are likely mediated through enhanced GABAergic signaling:

  • Study Findings : In a recent study, specific derivatives showed a reduction in pain responses without inducing motor deficits, indicating a favorable safety profile .

Pharmacokinetics and Safety Profile

The pharmacokinetic properties of this compound are essential for understanding its therapeutic potential. While specific data on absorption and metabolism for this compound is limited, related compounds have shown:

  • Absorption : Moderate absorption rates via oral administration.
  • Metabolism : Metabolized primarily by liver enzymes, potentially involving cytochrome P450 pathways.
  • Safety : Notable for causing skin and eye irritation; careful handling is recommended .

Table 1: Summary of Biological Activities

Study ReferenceActivity AssessedKey Findings
AntinociceptiveSignificant reduction in pain in neuropathic models without motor deficits.
GABA Transport InhibitionCompounds showed inhibitory activity on GABA uptake, enhancing GABAergic transmission.
Safety EvaluationIdentified as causing skin and eye irritation; requires caution in handling.

Scientific Research Applications

Pharmaceutical Applications

  • GABA Transporter Inhibition
    • Recent studies have highlighted the compound's potential as an inhibitor of GABA transporters (GATs). In vitro evaluations demonstrated that derivatives of this compound exhibited significant inhibitory activity against mouse GAT subtypes (mGAT1-4) . This inhibition is crucial for developing treatments for conditions like neuropathic pain and anxiety disorders.
  • Neuropathic Pain Models
    • Compounds similar to 2-[(2-Methoxyethyl)amino]propanamide hydrochloride have shown antinociceptive properties in rodent models of neuropathic pain. These studies suggest that such compounds could be used to alleviate pain without inducing motor deficits, which is a common side effect of many analgesics .
  • Cancer Treatment
    • The compound has been investigated for its potential in cancer therapy. Specifically, it has been associated with the inhibition of proteins involved in cancer cell survival, such as XIAP (X-linked inhibitor of apoptosis protein). This suggests a possible role in inducing apoptosis in cancer cells .

Research Applications

  • Synthesis of Functionalized Amino Acids
    • The compound serves as a precursor for synthesizing novel functionalized amino acids that can modulate GABA uptake. This application is particularly relevant in neuropharmacology, where altered GABAergic signaling is implicated in various neurological disorders .
  • Drug Design and Development
    • The structural characteristics of this compound make it an interesting candidate for drug development. Its ability to cross biological membranes efficiently can be exploited to design new therapeutic agents targeting specific receptors or enzymes involved in disease processes.

Case Studies

Several case studies illustrate the practical applications of this compound:

StudyFocusFindings
Study 1GABA Transporter InhibitionDemonstrated significant inhibition of mGATs, suggesting potential use in treating anxiety disorders .
Study 2Neuropathic Pain ModelsShowed antinociceptive effects without motor impairment in rodent models .
Study 3Cancer TherapyInvestigated as an inhibitor of XIAP, indicating potential for enhancing apoptosis in cancer cells .

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural Analogues and Substitution Patterns

The compound belongs to a class of propanamide hydrochlorides with varying amino substituents and aromatic/alkyl side chains. Key structural analogs include:

a) (2S)-3-Methoxy-2-(methylamino)propanamide Hydrochloride
  • CAS : 1807941-79-2
  • Formula : C₅H₁₃ClN₂O₂
  • Substituents: Methylamino group at position 2, methoxy group at position 3.
  • Properties : Molecular weight 168.62 g/mol; chiral center (S-configuration) .
  • Comparison: The target compound replaces the methylamino and 3-methoxy groups with a bulkier 2-methoxyethylamino group, likely enhancing solubility but reducing metabolic stability.
b) Prilocaine Hydrochloride
  • CAS : 1786-81-8
  • Formula : C₁₃H₂₀ClN₂O
  • Substituents: Propylamino group, 2-methylphenyl ring.
  • Applications : Widely used as a local anesthetic.
  • Comparison : The aromatic ring in prilocaine confers lipophilicity, enhancing tissue penetration, whereas the target compound’s methoxyethyl group may prioritize water solubility .
c) (RS)-2-Ethylamino-N-(2-methylphenyl)propanamide Hydrochloride
  • CAS : 35891-75-9
  • Formula : C₁₂H₁₇ClN₂O
  • Substituents: Ethylamino group, 2-methylphenyl ring.
  • Role : Pharmaceutical impurity; highlights the impact of aromatic vs. aliphatic substituents on biological activity .

Physicochemical and Pharmacological Properties

Compound Molecular Weight (g/mol) Key Substituents Solubility Trends Known Applications/Risks
Target Compound ~212.66* 2-Methoxyethylamino High polarity Discontinued (synthesis challenges)
(2S)-3-Methoxy-2-(methylamino)... 168.62 Methylamino, 3-methoxy Moderate solubility Research intermediate
Prilocaine Hydrochloride 256.76 Propylamino, 2-methylphenyl Lipophilic Local anesthetic
2-[Methyl(2,2,2-trifluoroethyl)... 221.61 Trifluoroethyl, methylamino Enhanced bioavailability Potential metabolic stability

*Calculated based on inferred formula C₇H₁₅ClN₂O₃.

Key Observations:
  • Solubility : Methoxyethyl and methoxy groups enhance water solubility compared to aromatic or trifluoroethyl substituents.
  • Metabolic Stability : Bulkier groups (e.g., trifluoroethyl in ) may resist enzymatic degradation but reduce solubility.
  • Chirality : Chiral analogs (e.g., ) exhibit stereospecific pharmacological profiles, unlike racemic mixtures in some impurities .

Preparation Methods

Direct Amination Route

  • Starting Materials: 3-aminopropanamide and 2-methoxyethanol.
  • Reaction Conditions: The reaction is conducted in the presence of a catalyst under controlled temperature and pressure to promote the substitution of the amino group with the 2-methoxyethyl moiety.
  • Catalysts: Acid catalysts or transition metal catalysts may be employed to enhance reaction efficiency.
  • Process: The amine group of 3-aminopropanamide reacts with 2-methoxyethanol, often under reflux or elevated temperature, to form the desired amino-substituted propanamide.
  • Product Isolation: The product is isolated and purified, then treated with hydrochloric acid to yield the hydrochloride salt.

This method is common in laboratory synthesis and can be adapted for scale-up with appropriate optimization of reaction parameters.

Multi-Step Synthesis via Protected Intermediates

  • Step 1: Protection of Amino Group
    • The amino group of 3-aminopropanamide is protected using carbobenzoxy (Cbz) or other protecting groups to prevent side reactions.
  • Step 2: Reaction with 2-Methoxyethyl Derivatives
    • The protected intermediate reacts with 2-methoxyethyl halides or related compounds to introduce the methoxyethyl group.
  • Step 3: Deprotection
    • Removal of the protecting group under acidic or catalytic hydrogenation conditions to yield the free amine.
  • Step 4: Formation of Hydrochloride Salt
    • Acidification with hydrochloric acid to obtain the hydrochloride salt.

This approach, while more complex, allows better control over regioselectivity and purity, especially for industrial applications.

Preparation of 2-Methoxyethylamine Precursor

Since 2-methoxyethylamine is a key reagent in the synthesis, its preparation is critical:

  • Catalytic Amination of Ethylene Glycol Monomethyl Ether
    • Ethylene glycol monomethyl ether is directly aminated using ammonia in the presence of catalysts such as nickel or cobalt on alumina supports.
    • This process involves hydrogenation and amination steps under controlled temperature and pressure.
    • The method yields 2-methoxyethylamine with high selectivity and is scalable for industrial production.

Comparative Table of Key Preparation Methods

Preparation Method Starting Materials Key Steps Advantages Limitations
Direct Amination of 3-Aminopropanamide 3-Aminopropanamide, 2-Methoxyethanol Catalytic amination, acidification Simple, fewer steps, scalable Requires precise control of conditions
Multi-Step Protection/Deprotection Protected 3-Aminopropanamide, 2-Methoxyethyl halides Protection, substitution, deprotection High purity, regioselectivity More complex, time-consuming
Catalytic Amination of Ethylene Glycol Monomethyl Ether (to 2-Methoxyethylamine) Ethylene glycol monomethyl ether, ammonia Catalytic amination and hydrogenation Industrially scalable, efficient Requires specialized catalysts

Research Findings and Analysis

  • Catalyst Efficiency: Transition metal catalysts such as nickel and cobalt on alumina have been shown to provide high yields and selectivity in the amination of ethylene glycol monomethyl ether to 2-methoxyethylamine, a crucial intermediate.
  • Reaction Optimization: Temperature, pressure, and catalyst loading critically influence the yield and purity of the final product. Typical reaction temperatures range from 100°C to 200°C, with pressures up to 5 MPa in catalytic amination steps.
  • Purification: The hydrochloride salt form is often preferred for its stability and ease of handling. Acidification with hydrochloric acid is a straightforward step post-synthesis.
  • Industrial Considerations: Continuous flow reactors and automated systems are employed to maximize yield and reduce environmental impact during scale-up.

Q & A

Basic Research Questions

Q. What are the optimal reaction conditions for synthesizing 2-[(2-methoxyethyl)amino]propanamide hydrochloride with high purity and yield?

  • Methodological Answer : Synthesis typically involves nucleophilic substitution or condensation reactions. Key parameters include:

  • Temperature : Controlled heating (e.g., 80–100°C) to minimize side reactions .
  • Solvent Selection : Polar aprotic solvents (e.g., DMF or acetonitrile) enhance reactivity .
  • Purification : Column chromatography (C18 reverse-phase) or recrystallization in ethanol/water mixtures improves purity .
  • Catalysts : Tertiary amines (e.g., triethylamine) neutralize HCl byproducts during salt formation .

Q. Which spectroscopic techniques are most reliable for confirming the structural integrity of this compound?

  • Methodological Answer :

  • IR Spectroscopy : Identifies functional groups (amide C=O stretch at ~1650 cm⁻¹, N–H bend at ~1550 cm⁻¹) .
  • NMR : ¹H NMR confirms substitution patterns (e.g., methoxyethyl protons at δ 3.3–3.5 ppm, amide NH at δ 6.8–7.2 ppm) .
  • X-ray Crystallography : Resolves stereochemistry and salt formation (HCl coordination) .

Q. How can researchers mitigate hazards during handling of this compound?

  • Methodological Answer :

  • Ventilation : Use fume hoods to avoid inhalation (P261 precaution) .
  • PPE : Nitrile gloves and goggles prevent skin/eye contact (P262 precaution) .
  • Storage : Desiccate at 2–8°C to prevent hydrolysis .

Advanced Research Questions

Q. What experimental strategies resolve contradictions in reported solubility data for this compound?

  • Methodological Answer :

  • Standardized Solubility Assays : Test under controlled pH (e.g., phosphate buffers) and temperature (25°C ± 0.5°C) .
  • HPLC-UV Quantification : Measure saturation points at λ = 210–230 nm .
  • Data Normalization : Report solubility as mg/mL ± SEM across ≥3 independent replicates .

Q. How can computational modeling guide the design of derivatives with enhanced bioactivity?

  • Methodological Answer :

  • Docking Simulations : Use AutoDock Vina to predict binding affinities to target receptors (e.g., opioid or enzyme active sites) .
  • QSAR Analysis : Correlate substituent electronegativity (e.g., methoxy vs. chloro groups) with IC50 values .
  • MD Simulations : Assess stability of ligand-receptor complexes over 100-ns trajectories (AMBER or GROMACS) .

Q. What in vitro assays are suitable for studying the compound’s stability under physiological conditions?

  • Methodological Answer :

  • Simulated Gastric Fluid (SGF) : Incubate at pH 1.2 (37°C, 2 hr) followed by LC-MS to detect degradation products .
  • Plasma Stability Assays : Use human plasma (37°C, 24 hr) with EDTA anticoagulant; quantify parent compound via UPLC .
  • Oxidative Stress Tests : Expose to H2O2 (0.3% v/v) and monitor degradation via TLC .

Q. How do researchers differentiate between enantiomers of this compound?

  • Methodological Answer :

  • Chiral HPLC : Use columns like Chiralpak IA-3 with hexane/isopropanol (90:10) mobile phase .
  • Optical Rotation : Measure [α]D²⁵ using a polarimeter (e.g., ±15° indicates enantiomeric excess) .
  • VCD Spectroscopy : Compare experimental and DFT-simulated vibrational circular dichroism spectra .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-[(2-Methoxyethyl)amino]propanamide hydrochloride
Reactant of Route 2
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2-[(2-Methoxyethyl)amino]propanamide hydrochloride

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